3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Description
The compound 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a piperazinylsulfonyl group at the 3-position and a thiophen-2-ylmethyl moiety at the amide nitrogen. Its structure combines heterocyclic (thiophene), aryl (2-chlorophenyl), and sulfonamide functionalities, which are common in bioactive molecules targeting receptors such as serotonin or dopamine receptors.
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S3/c21-16-5-1-2-6-17(16)23-8-10-24(11-9-23)30(26,27)18-7-13-29-19(18)20(25)22-14-15-4-3-12-28-15/h1-7,12-13H,8-11,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSESXUBOPWUOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorophenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the thiophene carboxamide moiety is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient reactions and the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structure.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiophene moiety could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : Thiophene-2-carboxamide.
- Substituents :
- Piperazinylsulfonyl group at position 3 (linked to 2-chlorophenyl).
- Thiophen-2-ylmethyl group at the amide nitrogen.
Analog 1 : N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Core : Thiophene-2-carboxamide.
- Substituents :
- 2-Nitrophenyl group at the amide nitrogen.
- Key Structural Differences :
Analog 2 : 2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide ()
- Core : Thiophene-3-carboxamide.
- Substituents: 4-Methylphenylimino group at position 2. 2-Chlorophenyl group at the amide nitrogen.
- Key Structural Differences: Positional isomerism (carboxamide at thiophene-3 vs. 2). Incorporates an imino group instead of sulfonyl-piperazine .
Analog 3 : N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide ()
- Core : Thiophene-2-carboxamide.
- Substituents :
- Piperazine-carbothioyl group (linked to 4-chloro-2-nitrophenyl).
- Key Structural Differences :
Pharmacological Activities
Physicochemical Properties
Biological Activity
The compound 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a piperazine moiety, a thiophene ring, and a sulfonamide group, which are crucial for its biological interactions. The molecular formula is with a molecular weight of approximately 465.0 g/mol. Its unique structure allows it to interact with various biological targets, influencing multiple pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.0 g/mol |
| CAS Number | 1291487-01-8 |
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties . A study highlighted that structural modifications in sulfonamide moieties can enhance antiviral activity, making such compounds valuable in drug development against various pathogens.
Key Findings:
- The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
- It was compared with standard antibiotics like ampicillin, showing competitive efficacy in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of thiophene carboxamide derivatives has been well-documented. A study reported that similar compounds effectively disrupt cancer cell spheroid formation by interacting with tubulin, a critical protein for cell division. The compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
Case Study:
In vitro studies on Hep3B liver cancer cells revealed that related thiophene derivatives (designated as 2b and 2e ) had IC50 values of 5.46 µM and 12.58 µM, respectively . These compounds showed comparable interaction patterns to established anticancer agents like colchicine.
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related diseases. The antioxidant activity of the compound was evaluated using the ABTS assay, where it demonstrated significant inhibition rates comparable to ascorbic acid .
| Compound | % Inhibition (ABTS Assay) |
|---|---|
| Ascorbic Acid | 88.44% |
| Compound 7a | 62.0% |
| Compound 7b | 54.9% |
While specific mechanisms for this compound remain under investigation, it is suggested that its interactions with various proteins and enzymes may lead to modulation of critical biological pathways. Molecular docking studies have indicated high binding affinities with several target proteins involved in disease states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
